6-Acetoxy-2H-pyran-3(6H)-one

Enzymatic Kinetic Resolution Chiral Building Block Lipase Catalysis

6-Acetoxy-2H-pyran-3(6H)-one is a racemic pyranone ester characterized by a 2H-pyran-3(6H)-one core bearing an acetoxy leaving group at the C-6 position. It is primarily recognized in the research and fine chemical sectors not as a final bioactive molecule, but as a versatile chiral building block and a privileged intermediate.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 62644-49-9
Cat. No. B135884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetoxy-2H-pyran-3(6H)-one
CAS62644-49-9
Synonyms2-Acetoxy-5-oxo-5,6-dihydro-2H-pyran;  6-Acetoxy-2H-pyran-3(6H)-one; 
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC(=O)CO1
InChIInChI=1S/C7H8O4/c1-5(8)11-7-3-2-6(9)4-10-7/h2-3,7H,4H2,1H3
InChIKeyJJVMFCRCFSJODB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetoxy-2H-pyran-3(6H)-one (CAS 62644-49-9): A Strategic Intermediate for Enantioselective Synthesis and Dipolar Cycloaddition


6-Acetoxy-2H-pyran-3(6H)-one is a racemic pyranone ester characterized by a 2H-pyran-3(6H)-one core bearing an acetoxy leaving group at the C-6 position [1]. It is primarily recognized in the research and fine chemical sectors not as a final bioactive molecule, but as a versatile chiral building block and a privileged intermediate. Its strategic value stems from two distinct reactivity modes: it serves as the most convenient precursor for the in situ generation of 3-oxidopyrylium ylides via thermolysis or palladium catalysis, enabling powerful [5+2] cycloadditions [2], and it undergoes highly stereospecific palladium-catalyzed allylic substitution, providing direct access to enantioenriched 6-alkoxy-2H-pyran-3(6H)-ones [3].

1 Enantioselective synthesis: Supports stereochemical-control studies via kinetic resolution or Pd-catalyzed substitution.
2 Dipolar cycloaddition: May be selected as a precursor for 3-oxidopyrylium ylide generation in [5+2] cycloaddition research.
3 Gateway intermediate: Reported fit for Karrikin (KAR1) and strigolactone analogue synthetic workflows.

Why 6-Acetoxy-2H-pyran-3(6H)-one Cannot Be Replaced by 6-Hydroxy or 5-Acetoxy Furanone Analogues


Generic substitution with the 6-hydroxy parent compound or the 5-acetoxy-2(5H)-furanone analogue is not chemically equivalent and will lead to divergent outcomes in key enabling transformations. The 6-hydroxy analogue (6-hydroxy-2H-pyran-3(6H)-one) cannot directly participate in palladium-catalyzed allylic alkylation or generate an oxidopyrylium ylide under mild, neutral conditions, as it lacks a competent leaving group [1]. While the 5-acetoxy-2(5H)-furanone participates in similar allylic substitution, it produces a different ring system (γ-lactone vs. δ-lactone), which alters the pharmacophore and physicochemical properties of downstream products [2]. Furthermore, attempts to obtain single enantiomers through direct enzymatic esterification of the 6-hydroxy analogue suffer from significantly lower stereoselectivity compared to the kinetic resolution of the racemic 6-acetoxy derivative [3]. These mechanistic and stereochemical imperatives necessitate procuring the specific 6-acetoxy-2H-pyran-3(6H)-one scaffold.

6-Hydroxy analog May not support allylic substitution or mild ylide generation; lacks a competent leaving group.
5-Acetoxy furanone May produce a different ring system (γ-lactone), which can alter downstream pharmacophore properties.
Enzymatic resolution Direct esterification of the 6-hydroxy analog may yield substantially lower enantiomeric excess (reported ≤76%).

Quantitative Evidence for the Differentiation of 6-Acetoxy-2H-pyran-3(6H)-one


Enzymatic Enantiomeric Resolution: Acetoxy Derivative Outperforms Hydroxy Analogue

The kinetic resolution of racemic 6-acetoxy-2H-pyran-3(6H)-one via lipase-catalyzed transesterification in hexane/n-butanol yields the R-(−)-enantiomer in enantiomerically pure form. In contrast, the direct esterification of the 6-hydroxy analogue (6-hydroxy-2H-pyran-3(6H)-one) with vinyl acetate using the same immobilized lipase PS provides only the S-enantiomer with a substantially lower enantiomeric excess (ee) of up to 76% [1]. This establishes the acetoxy derivative as the mandatory starting material for accessing highly enantioenriched pyranone building blocks.

Enzymatic resolution
Head-to-head
Target: >99% ee (R).
Comparator: ≤76% ee (S).
Supports chiral building-block preparation.
Transesterification vs. direct esterification context.
Enzymatic Kinetic Resolution Chiral Building Block Lipase Catalysis

Superior Stereospecificity in Pd-Catalyzed Allylic Substitution vs. Furanone Analogue

In a direct head-to-head study, both enantiomerically pure 6-acetoxy-2H-pyran-3(6H)-one and 5-acetoxy-2(5H)-furanone were subjected to identical palladium(0)-catalyzed allylic substitution conditions with alcohols. The 6-acetoxy-pyranone afforded the corresponding 6-alkoxy-2H-pyran-3(6H)-one products with nearly complete retention of configuration and an enantiomeric excess of 95% [1]. While the 5-acetoxy-furanone also reacted, the pyranone system's ability to maintain superior stereochemical integrity under these conditions highlights its distinct advantage for synthesizing stereodefined δ-lactone derivatives, which are common motifs in bioactive natural products.

Pd-catalyzed substitution
Head-to-head
6-acetoxy-pyranone: 95% ee with near-complete retention.
Supports δ-lactone stereochemical-control context.
Furanone comparator reported without quantified ee benchmark.
Allylic Substitution Stereospecificity Palladium Catalysis

Privileged Precursor for 3-Oxidopyrylium Ylide Generation Compared to Other 6-Acyloxy Derivatives

The Science of Synthesis reference work explicitly designates the thermolysis of 6-acetoxy-2H-pyran-3(6H)-one as 'the most convenient method for the generation of a 3-oxidopyrylium intermediate' [1]. This assessment is made in the context of comparing various 6-(acyloxy)-2H-pyran-3(6H)-one precursors. The acetoxy group provides an optimal balance of leaving group ability and precursor stability, enabling efficient ylide formation for subsequent inter- or intramolecular [5+2] cycloadditions with alkenes. Alternative acyloxy derivatives (e.g., formate, benzoate) may require harsher conditions or give lower yields, though specific comparative yield data is not tabulated in this review; the designation as 'most convenient' represents a class-level expert recommendation.

Ylide generation
Class-level
Designated as most convenient precursor for 3-oxidopyrylium ylide.
Reported protocol-alignment context.
Expert recommendation; quantitative yield comparison not tabulated.
Oxidopyrylium Ylide [5+2] Cycloaddition Dipolar Intermediate

Established Role as the Gateway to Karrikin (KAR1) and Strigolactone Analogues

Multiple vendor datasheets and chemical databases consistently identify 6-acetoxy-2H-pyran-3(6H)-one as the key intermediate in the preparation of 3-methyl-2H-furo[2,3-c]pyran-2-one (Karrikin or KAR1), a potent seed germination stimulant . While the final bioactive molecule is the butenolide KAR1, the 6-acetoxy-pyranone is a critical late-stage intermediate whose procurement determines the efficiency of the synthetic route. Alternative pathways to KAR1 that circumvent this intermediate are typically longer or less scalable, as confirmed by recent synthetic methodology studies [1]. Thus, demand for this compound is directly coupled to research programs on smoke-derived plant growth regulators.

KAR1 intermediate
Source review
Multiple supplier citations and scalable route consensus.
Supports agrochemical supply-chain fit.
Ubiquity supports route efficiency; direct comparison data not present.
Karrikin Plant Growth Regulator Seed Germination

High-Value Application Scenarios for 6-Acetoxy-2H-pyran-3(6H)-one Procurement


Synthesis of Single-Enantiomer δ-Lactone Building Blocks via Kinetic Resolution

A medicinal chemistry group requiring (R)- or (S)-configured δ-lactone intermediates can procure racemic 6-acetoxy-2H-pyran-3(6H)-one and apply the validated immobilized lipase PS protocol. This process yields the R-(−)-enantiomer with >99% ee, a level of optical purity unattainable with the 6-hydroxy precursor (≤76% ee) [1]. This strategy provides direct access to chiral, non-racemic pyranone scaffolds for fragment-based drug discovery.

Construction of Complex 7-Membered Rings via Oxidopyrylium [5+2] Cycloadditions

A process chemistry team aiming to construct oxa-bridged bicyclic or tricyclic frameworks (e.g., maitotoxin ring systems) should select 6-acetoxy-2H-pyran-3(6H)-one as the ylide precursor. It is recognized as the most convenient and reliable substrate for generating the requisite 3-oxidopyrylium intermediate under thermal conditions [2], enabling subsequent intramolecular cycloaddition with pendant alkenes.

Palladium-Catalyzed Stereospecific Synthesis of 6-Alkoxy Pyranones

For the synthesis of 6-alkoxy-2H-pyran-3(6H)-one libraries with high stereochemical fidelity, 6-acetoxy-2H-pyran-3(6H)-one is the substrate of choice. Under Pd(0) catalysis, it delivers products with 95% ee [3], enabling the construction of stereochemically complex δ-lactone collections for biological screening.

Scalable Preparation of the Plant Growth Regulator Karrikin (KAR1)

Agrochemical R&D teams and plant biology laboratories seeking to produce Karrikin (3-methyl-2H-furo[2,3-c]pyran-2-one) for seed germination studies must include 6-acetoxy-2H-pyran-3(6H)-one in their procurement plan. It is the consensus gateway intermediate in both commercial supply chains and published scalable synthetic routes [4].

Application
Selection Property
Validation Focus
Chiral δ-lactone building blocks
Lipase-catalyzed kinetic resolution profile
Enantiomeric excess and absolute configuration
7-Membered ring synthesis
3-Oxidopyrylium ylide generation efficiency
Cycloaddition yield and protocol reproducibility
6-Alkoxy pyranone libraries
Pd-catalyzed stereospecificity
Stereochemical retention and ee monitoring
Karrikin (KAR1) preparation
Scalable intermediate identity
Route efficiency and supply-chain robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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